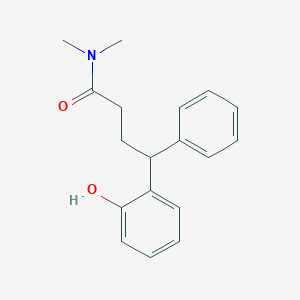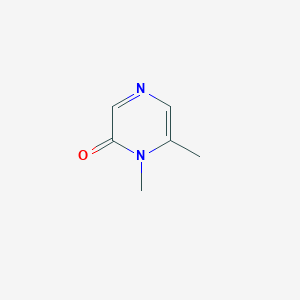
1,6-dimethyl-2(1H)-pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-dimethyl-2(1H)-pyrazinone, also known as piracetam, is a nootropic drug that has been extensively studied for its cognitive enhancing effects. It was first synthesized in the 1960s by the Belgian pharmaceutical company UCB, and has since been used for the treatment of various neurological disorders. In recent years, piracetam has gained popularity among healthy individuals as a cognitive enhancer, leading to increased research into its mechanism of action and potential applications.
Mecanismo De Acción
The exact mechanism of action of 1,6-dimethyl-2(1H)-pyrazinone is not fully understood, but it is believed to enhance cognitive function through modulation of neurotransmitter systems in the brain. Piracetam has been shown to increase the density of acetylcholine receptors in the brain, leading to increased cholinergic neurotransmission. It has also been shown to modulate glutamate receptors, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase cerebral blood flow, which may contribute to its cognitive enhancing effects. It has also been shown to increase glucose metabolism in the brain, indicating increased neuronal activity. Additionally, 1,6-dimethyl-2(1H)-pyrazinone has been shown to have antioxidant effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piracetam has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a popular choice for researchers. It also has a low toxicity profile and has been shown to be well-tolerated in humans. However, 1,6-dimethyl-2(1H)-pyrazinone has some limitations for use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in some experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1,6-dimethyl-2(1H)-pyrazinone. One area of interest is its potential therapeutic applications in neurological disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical settings. Additionally, there is growing interest in the use of 1,6-dimethyl-2(1H)-pyrazinone as a cognitive enhancer in healthy individuals. Future research could explore optimal dosing strategies and potential long-term effects of 1,6-dimethyl-2(1H)-pyrazinone use. Finally, there is a need for further research into the safety and toxicity of 1,6-dimethyl-2(1H)-pyrazinone, particularly with long-term use.
Métodos De Síntesis
Piracetam is synthesized through the reaction of 2-pyrrolidone with ethyl chloroformate, followed by the addition of dimethylamine. The resulting product is then hydrolyzed to yield 1,6-dimethyl-2(1H)-pyrazinone. This synthesis method has been extensively studied and optimized for high yields and purity.
Aplicaciones Científicas De Investigación
Piracetam has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has also been investigated for its cognitive enhancing effects in healthy individuals. The majority of research on 1,6-dimethyl-2(1H)-pyrazinone has been conducted in animal models, but there have also been several clinical trials in humans.
Propiedades
Número CAS |
137232-62-3 |
|---|---|
Nombre del producto |
1,6-dimethyl-2(1H)-pyrazinone |
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1,6-dimethylpyrazin-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5-3-7-4-6(9)8(5)2/h3-4H,1-2H3 |
Clave InChI |
MVOFQFRALBXVIA-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=O)N1C |
SMILES canónico |
CC1=CN=CC(=O)N1C |
Sinónimos |
2(1H)-Pyrazinone,1,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



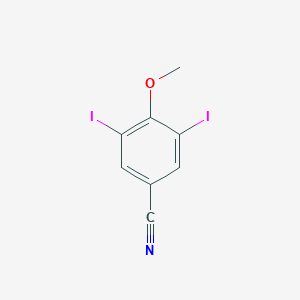


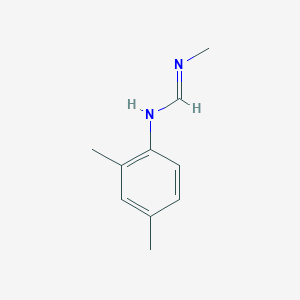


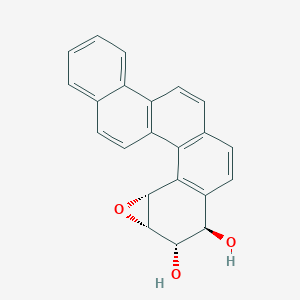

![3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene](/img/structure/B164918.png)

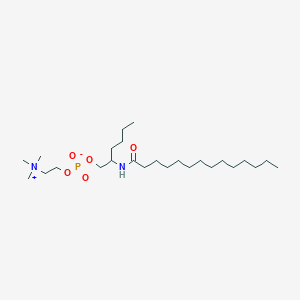
![Cyanamide, (3,6-diiodothieno[3,2-b]thiophene-2,5-diylidene)bis-](/img/structure/B164925.png)
